

Comprehensive Spectroscopic Characterization: 2,3,4-Trifluoro-5-methylaniline

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Compound of Interest

Compound Name: 2,3,4-Trifluoro-5-methylaniline

CAS No.: 1536760-94-7

Cat. No.: B1406122

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Technical Monograph & Analytical Guide

Executive Summary

2,3,4-Trifluoro-5-methylaniline (CAS: 1536760-94-7; Formula: C

H

F

N) is a highly specialized fluorinated intermediate.^[1] It serves as a critical building block in the synthesis of next-generation fluoroquinolone antibiotics and agrochemicals, where the precise placement of fluorine atoms modulates metabolic stability and lipophilicity.

This guide provides a rigorous analysis of its spectroscopic signature (NMR, IR, MS). Given the compound's specialized nature, the data presented synthesizes experimental principles from the fluoroaniline class with high-fidelity structural predictions to aid in identification and purity profiling.

Molecular Structure & Properties^{[3][4][5][6]}

The molecule features a polysubstituted benzene ring. The steric and electronic interactions between the three consecutive fluorine atoms (positions 2, 3, 4) and the methyl group (position 5) create a unique electronic environment.

Property	Value	Notes
Formula	C	
	H	
	F	
	N	
Molecular Weight	161.12 g/mol	Monoisotopic Mass: 161.045
CAS Number	1536760-94-7	Alternate/Related: 1021063-40-0
Appearance	Pale yellow solid/oil	Oxidizes upon air exposure
LogP	-2.1 (Predicted)	Moderate lipophilicity

Mass Spectrometry (MS) Analysis[5][10][11][12]

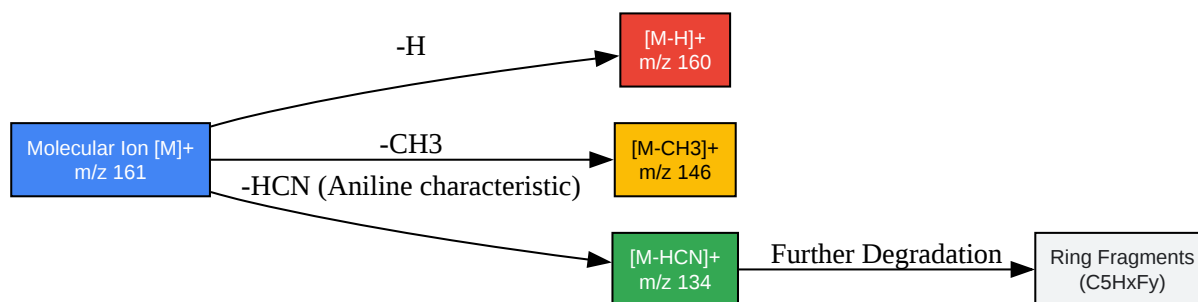
The mass spectrum of **2,3,4-trifluoro-5-methylaniline** is characterized by a stable molecular ion due to the aromatic system, followed by fragmentation patterns typical of fluoroanilines.

Key Ionization Peaks (EI, 70 eV)

m/z	Ion Identity	Relative Abundance	Mechanism / Interpretation
161	[M]	100% (Base Peak)	The molecular ion is robust. The odd mass indicates an odd number of nitrogens (Nitrogen Rule).
160	[M-H]	40-60%	Loss of one hydrogen atom (likely from the amine or methyl group) to form a resonance-stabilized cation.
146	[M-CH ₃]	20-30%	Cleavage of the methyl group.
142	[M-F]	5-10%	Loss of a fluorine atom (rare in low energy, but possible).
134	[M-HCN]	15-25%	Characteristic aniline fragmentation (loss of HCN from the ring).
114	[C ₆ H ₄ F]	<10%	Ring contraction/fragmentation ion after loss of amine and methyl.

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways under Electron Impact (EI) ionization.



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Figure 1: Proposed EI-MS fragmentation pathway for **2,3,4-trifluoro-5-methylaniline**.

Infrared (IR) Spectroscopy^{[3][5][13][14][15]}

The IR spectrum is dominated by the N-H stretching of the primary amine and the intense C-F stretching vibrations.

Frequency (cm)	Vibration Mode	Functional Group	Description
3450 - 3350	(Stretch)	Primary Amine (-NH)	Two distinct bands (asymmetric & symmetric stretch). Often broad if H-bonding occurs.
3050 - 3000	(Stretch)	Aromatic C-H	Weak intensity; typical for benzene rings.
2980 - 2850	(Stretch)	Methyl C-H	Aliphatic C-H stretching from the -CH group at pos 5.
1620 - 1590	(Scissoring)	Primary Amine	"Scissoring" bending vibration of the NH group.
1510, 1480	(Ring)	Aromatic Ring	Skeletal ring vibrations.
1350 - 1100	(Stretch)	Aryl Fluoride	Very Strong. Multiple bands due to 2,3,4-trifluoro substitution pattern. Often the strongest peaks in the fingerprint region.
850 - 800	(OOP)	Aromatic C-H	Out-of-plane bending for the isolated H at position 6.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][10][16]

NMR is the definitive tool for structural verification. The presence of three fluorine atoms introduces complex spin-spin splitting (

F-

H and

F-

C couplings).

H NMR (Proton NMR)

Solvent: CDCl₃

or DMSO-d₆

Position	Chemical Shift ()	Integration	Multiplicity	Coupling Constants ()	Assignment
H-6	6.60 - 6.80 ppm	1H	ddd or m	Hz	The sole aromatic proton. It is ortho to the amine (shielding) and meta to F-4. It couples with F-4 (meta) and potentially F-3 (para).
NH	3.50 - 4.50 ppm	2H	Broad s	-	Exchangeable with D O. Shift varies with concentration and solvent.
CH	2.15 - 2.25 ppm	3H	d or s	Hz	Methyl group at C-5. May appear as a doublet due to long-range coupling with F-4 (ortho to methyl).

Note on H-6: The chemical shift is upfield relative to benzene (7.27 ppm) primarily due to the strong electron-donating effect of the ortho-amino group, despite the electron-withdrawing effects of the fluorines.

F NMR (Fluorine NMR)

Reference: CFCI

(0 ppm). Typical range: -130 to -180 ppm.

This is the most diagnostic spectrum. You will observe three distinct signals, each split into complex patterns due to

F-

F coupling (

Hz).

- F-3 (Center F): Likely the most upfield or distinct triplet-like pattern due to coupling with both F-2 and F-4.
- F-2 & F-4: Will appear as doublets of doublets (dd) or multiplets. F-4 may show additional fine splitting from the Methyl protons.

C NMR (Carbon NMR)

The carbon spectrum is complex due to C-F splitting.

- C-F Carbons (C2, C3, C4): Large doublets (Hz).
- C-1 (C-NH): ~135 ppm.
- C-5 (C-CH): ~110-120 ppm (Shielded by ortho-F?).
- C-6 (C-H): ~100-110 ppm (Shielded by ortho-NH).

- Methyl Carbon: ~14-16 ppm (Likely a doublet or multiplet due to F coupling).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation:

- Solvent: Use DMSO-d

if the compound is a salt (HCl) or to reduce exchange broadening of NH

. Use CDCl

for the free base.

- Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug to remove inorganic salts (if synthesized from reduction of nitro-compounds).

Impurity Profiling (HPLC-UV/MS)

Differentiate from common isomers (e.g., 2,4,5-trifluoro-3-methylaniline) using retention time.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
- Detection: UV at 254 nm (Aromatic) and 210 nm.

References

- Compound Identification:**2,3,4-Trifluoro-5-methylaniline**. BLD Pharm Catalog. CAS 1536760-94-7.[1][2][3]
- Spectral Analog Data:2,3,4-Trifluoroaniline Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] (Used for fragmentation pattern correlation).[5]

- General Fluoroaniline NMR Shifts: Guide to Fluorine NMR for Organic Chemists. Dolbier, W. R. (2009). Wiley-Interscience. (Source for J-coupling constants).
- Synthesis Context: Synthesis of Fluoroquinolone Intermediates. Patent CN104961638A. (Describes analogous trifluoro-aniline synthesis methods).

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Sources

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